molecular formula C9H11FN2O B3169960 3-Amino-N-(4-fluorophenyl)propanamide CAS No. 938515-70-9

3-Amino-N-(4-fluorophenyl)propanamide

Cat. No. B3169960
CAS RN: 938515-70-9
M. Wt: 182.19 g/mol
InChI Key: FQNWWWPTOXJNJM-UHFFFAOYSA-N
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Description

“3-Amino-N-(4-fluorophenyl)propanamide” is a chemical compound with the molecular formula C9H11FN2O . It is also known as "Propanamide, N-(4-fluorophenyl)-3-phenyl-" .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES string NC(CC(NC1=CC=C(F)C=C1)=O)C2=CC=C(F)C=C2 . This indicates that the molecule contains a propanamide group attached to a 4-fluorophenyl group.


Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . Its molecular weight is 182.2 .

Scientific Research Applications

Antioxidant and Anticancer Activity

A study on novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, related to 3-Amino-N-(4-fluorophenyl)propanamide, demonstrated significant antioxidant and anticancer activities. These compounds, bearing various moieties, showed antioxidant activity approximately 1.4 times higher than ascorbic acid when tested using the DPPH radical scavenging method. Additionally, their anticancer activity was evaluated against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines, revealing that certain compounds exhibited more cytotoxicity against U-87 than MDA-MB-231 cell lines. One derivative was identified as particularly active against the U-87 cell line, suggesting potential therapeutic applications in cancer treatment (Tumosienė et al., 2020).

Potential for Malaria Treatment

Another research application involves substituted aminoacetamides, like N‐(3‐chloro‐4‐fluorophenyl)‐2‐methyl‐2‐{[4‐methyl‐3‐(morpholinosulfonyl)phenyl]amino}propanamide, showing low-nanomolar activity against the intraerythrocytic stages of the malaria parasite, Plasmodium falciparum. Although optimization for aqueous solubility and microsomal stability was challenging, these compounds demonstrated excellent antimalarial potency and selectivity, suggesting a potential lead for drug target identification in malaria treatment (Norcross et al., 2019).

Anticonvulsant Studies

The anticonvulsant potential of N-Benzyl-3-[(chlorophenyl)amino]propanamides, related structurally to this compound, was explored in mice using maximal electroshock (MES) and subcutaneous pentylene tetrazole (scPTZ) seizure test models. The study found that these compounds were active in both tests, with some isomers more potent than phenytoin in the MES test. This suggests that compounds within this structural class have potential as treatments for generalized seizures, highlighting their significance in the development of new anticonvulsant drugs (Idris et al., 2011).

Antibacterial and Antifungal Agents

A study on 2-(6-methoxy-2-naphthyl)propionamide derivatives, structurally analogous to this compound, showed significant antibacterial and antifungal activities. These compounds demonstrated similar levels of antimicrobial activity to standard agents like Ampicillin and Flucanazole against various strains, suggesting their potential use as novel antibacterial and antifungal agents (Helal et al., 2013).

Safety and Hazards

The safety data sheet for a similar compound, “3-[(4-fluorophenyl)amino]propanamide”, indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s important to handle this compound with appropriate safety precautions.

Future Directions

As for future directions, there is a paper that mentions the use of a similar compound as an enzyme substrate in the detection of β-alanyl aminopeptidase . This suggests that “3-Amino-N-(4-fluorophenyl)propanamide” and similar compounds could potentially be used in biochemical research or in the development of diagnostic assays.

properties

IUPAC Name

3-amino-N-(4-fluorophenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FN2O/c10-7-1-3-8(4-2-7)12-9(13)5-6-11/h1-4H,5-6,11H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQNWWWPTOXJNJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CCN)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001286106
Record name 3-Amino-N-(4-fluorophenyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001286106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

938515-70-9
Record name 3-Amino-N-(4-fluorophenyl)propanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=938515-70-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-N-(4-fluorophenyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001286106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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